Dihydroajaconine

説明

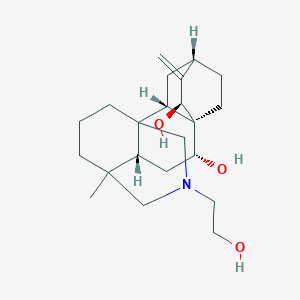

Structure

2D Structure

3D Structure

特性

CAS番号 |

1466-07-5 |

|---|---|

IUPAC名 |

Atidane-7,15-diol, 16,17-didehydro-21-(2-hydroxyethyl)-4-methyl-, (7alpha,15beta)- |

InChI |

InChI=1S/C22H35NO3/c1-14-15-4-7-22(19(14)26)17(10-15)21-6-3-5-20(2,16(21)11-18(22)25)12-23(13-21)8-9-24/h15-19,24-26H,1,3-13H2,2H3/t15-,16+,17-,18+,19+,20?,21?,22+/m0/s1 |

InChIキー |

LAGBIQKFHSDYJZ-KCBNCMDWSA-N |

SMILES |

CC12CCCC3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)O)CN(C2)CCO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydroajaconine |

製品の起源 |

United States |

Foundational & Exploratory

Dihydroajaconine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is an atisine-type diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and synthesis of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This compound has been isolated from several plant species, including those from the genera Aconitum, Consolida, Delphinium, and Spiraea.[3] Its total synthesis has also been successfully accomplished, opening avenues for further investigation and analog development.[4][5]

Chemical Structure and Properties

This compound is structurally derived from the related diterpenoid alkaloid, Ajaconine. The "dihydro" prefix indicates the saturation of a double bond present in the parent compound, Ajaconine. This structural modification results in a molecular formula of C₂₂H₃₅NO₃ and a molecular weight of 361.52 g/mol .

Chemical Structure of this compound:

Physicochemical and Spectral Data:

At present, detailed, publicly available quantitative data for this compound, such as melting point, boiling point, and comprehensive spectral data (¹H-NMR, ¹³C-NMR, MS, IR), remains limited. The primary sources for such data would be the full research articles describing its isolation and total synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₅NO₃ | N/A |

| Molecular Weight | 361.52 g/mol | N/A |

| CAS Number | 1466-07-5 | N/A |

Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of this compound are described in specialized scientific literature. Below is a generalized workflow based on common practices for natural product chemistry and the specific literature that mentions its synthesis.

Isolation from Natural Sources

The isolation of this compound from plant material typically involves the following steps:

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Atisine, Ajaconine, Denudatine, and Hetidine Diterpenoid Alkaloids by a Bioinspired Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Natural Provenance of Dihydroajaconine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthetic origins of Dihydroajaconine, a C19-diterpenoid alkaloid of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products.

Primary Natural Source: The Delphinium Genus

This compound is a naturally occurring diterpenoid alkaloid predominantly found in plant species belonging to the genus Delphinium, a member of the Ranunculaceae family. Historical phytochemical studies have identified the seeds of Delphinium ajacis, now taxonomically reclassified as Consolida ajacis (and also referred to as Consolida ambigua), as a primary source of this compound. Diterpenoid alkaloids are characteristic secondary metabolites of the Delphinium and related Aconitum genera, known for their complex chemical structures and diverse biological activities.[1]

While Delphinium species are the principal source, the quantitative abundance of this compound can vary depending on the specific plant species, geographical location, and developmental stage of the plant. Detailed quantitative data on the yield of this compound from Consolida ambigua seeds is not extensively reported in publicly available literature, necessitating empirical determination for specific research or development purposes.

Experimental Protocols for Isolation and Extraction

The isolation of this compound from its natural matrix is a multi-step process involving extraction and chromatographic purification. The following protocol is a generalized methodology based on established procedures for the isolation of diterpenoid alkaloids from Delphinium species.

Table 1: Quantitative Data Summary (Hypothetical)

| Parameter | Value | Source Species | Plant Part | Reference |

| Typical Yield of Total Alkaloids | 1-3% (w/w) | Consolida ambigua | Seeds | [Generic Alkaloid Extraction Protocols] |

| Purity after Final Purification | >95% | Consolida ambigua | Seeds | [Chromatographic Purification Data] |

1. Extraction of Total Alkaloids:

A standard acid-base extraction method is employed to isolate the total alkaloid fraction from the plant material.

-

Step 1: Defatting. The dried and powdered plant material (e.g., seeds of Consolida ambigua) is first defatted using a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar constituents.

-

Step 2: Acidic Extraction. The defatted plant material is then extracted with an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Step 3: Basification and Liquid-Liquid Extraction. The acidic extract is filtered, and the filtrate is basified with a base such as ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form. The basified aqueous solution is then subjected to liquid-liquid extraction with an organic solvent like chloroform or dichloromethane to transfer the alkaloid free bases into the organic phase.

-

Step 4: Concentration. The organic extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.

2. Chromatographic Purification of this compound:

The crude alkaloid mixture is a complex combination of various structurally related alkaloids. The separation and purification of this compound require chromatographic techniques.

-

Column Chromatography: The crude extract is typically subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloid components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound may require further purification using pTLC with an appropriate solvent system to achieve higher purity.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is the method of choice.

Biosynthesis of this compound

This compound, as a C19-diterpenoid alkaloid, is biosynthesized in Delphinium species from a C20-diterpenoid precursor. The biosynthetic pathway of these complex alkaloids is intricate and involves a series of enzymatic reactions. While the specific pathway to this compound has not been fully elucidated, it is understood to follow the general route for lycoctonine-type alkaloids.

The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene skeleton. This is followed by a series of oxidations and rearrangements. A key step is the loss of one carbon atom (typically C-20) from a C20-diterpenoid precursor, such as an atisine-type alkaloid, to form the characteristic C19 skeleton.[2] Subsequent enzymatic modifications, including hydroxylations, methoxylations, and esterifications, lead to the diverse array of C19-diterpenoid alkaloids found in these plants, including this compound.

Pharmacological Activities and Signaling Pathways

The pharmacological properties of this compound have not been extensively studied. However, many C19-diterpenoid alkaloids from Delphinium and Aconitum species are known to possess significant biological activities, including neurotoxicity and cytotoxicity.[3][4] These effects are often attributed to their interaction with voltage-gated sodium channels in excitable membranes. For instance, the related alkaloid aconitine is a potent neurotoxin that causes persistent activation of these channels. The structural similarity of this compound to other bioactive diterpenoid alkaloids suggests that it may also exhibit neurological or cellular effects. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its natural source, isolation protocols, and biosynthetic context is intended to facilitate further investigation into the chemical and biological properties of this complex natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of Dihydroajaconine: A Technical Overview

A comprehensive spectroscopic analysis of Dihydroajaconine, a diterpenoid alkaloid, is crucial for its structural elucidation and characterization. This technical guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed in the study of this natural product. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document will focus on the general methodologies and expected spectral features for this class of compounds, providing a framework for researchers in natural product chemistry and drug development.

Introduction

This compound belongs to the ajaconine type of diterpenoid alkaloids, characterized by a complex polycyclic carbon skeleton. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and potential therapeutic applications. Spectroscopic methods provide a powerful toolkit for piecing together the molecular architecture of such intricate natural products.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.2-1.5 | m | |

| H-17 | 4.5-5.0 | s | |

| OCH₃ | 3.2-3.5 | s | |

| N-CH₂CH₃ | 1.0-1.2 (CH₃), 2.5-2.8 (CH₂) | t, q | 7.0-7.5 |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 30-40 |

| C-8 | 70-80 |

| C-16 | 75-85 |

| C-20 | 45-55 |

| OCH₃ | 55-60 |

| ... | ... |

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z | Description |

| [M+H]⁺ | Expected Molecular Ion | Protonated molecule |

| [M-H₂O]⁺ | [M+H]⁺ - 18 | Loss of a water molecule |

| [M-CH₃]⁺ | [M+H]⁺ - 15 | Loss of a methyl group |

| ... | ... | Characteristic fragmentation pattern |

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Hydroxyl group stretching |

| 3000-2850 | C-H | Alkane C-H stretching |

| 1750-1700 | C=O | Carbonyl (ester/ketone) stretching |

| 1200-1000 | C-O | C-O stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the analysis of diterpenoid alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of two-dimensional NMR experiments is performed. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for online separation and analysis (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like alkaloids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are employed to determine the accurate mass of the molecular ion, which is crucial for deducing the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dihydroajaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajaconine, a C20-diterpenoid alkaloid of the atisine class, is a natural product found in plants of the Delphinium genus. With a molecular formula of C22H35NO3 and a molecular weight of 361.526 g/mol , this complex molecule has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing from research on closely related diterpenoid alkaloids. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, its characteristics can be inferred from its chemical structure and data available for similar diterpenoid alkaloids. The following table summarizes the known and predicted physical properties.

| Property | Value | Source/Method |

| Molecular Formula | C22H35NO3 | Mass Spectrometry |

| Molecular Weight | 361.526 g/mol | Calculated from Formula |

| Physical Form | Solid[1] | General observation for alkaloids |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: The lack of readily available, experimentally determined data for properties like melting point, boiling point, and solubility highlights a gap in the current scientific literature. The protocols outlined in Section 3 provide a framework for determining these values.

Chemical Properties and Spectral Data

The chemical identity of this compound is established through various spectroscopic techniques. While the complete spectral data from the total synthesis has not been publicly released, this section outlines the expected characteristics and the methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex, polycyclic structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be complex, with numerous overlapping signals in the aliphatic region. Key diagnostic signals would include those for methyl groups, protons adjacent to hydroxyl and amine functionalities, and protons on the diterpenoid skeleton.

-

¹³C NMR: The carbon NMR spectrum would reveal 22 distinct carbon signals corresponding to the molecular formula. The chemical shifts would be indicative of the different carbon environments, including quaternary carbons, methine, methylene, and methyl groups, as well as carbons bonded to heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C22H35NO3.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Expected peaks include:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ indicating the presence of hydroxyl groups.

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

-

C-O stretch: Bands in the 1050-1250 cm⁻¹ range.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice and report the average melting point range.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

A series of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, hexane)

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a series of vials.

-

Add a measured volume of a specific solvent (e.g., 1 mL) to each vial.

-

Cap the vials and vortex them vigorously for 1-2 minutes.

-

Allow the vials to stand at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vials for any undissolved solid. If solid remains, centrifuge the vials to pellet the undissolved material.

-

Carefully collect a known volume of the supernatant and analyze its concentration using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Express the solubility in terms of mg/mL or mol/L.

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, MeOD, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to TMS).

-

For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

3.3.2. Mass Spectrometry

Apparatus:

-

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

-

Appropriate solvent for sample introduction

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain an accurate mass measurement with low ppm error.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

3.3.3. Infrared Spectroscopy

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

Procedure (KBr Pellet Method):

-

Mix a small amount of this compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a very fine powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, research on related atisine-type diterpenoid alkaloids from the Delphinium genus provides valuable insights into its potential pharmacological effects.

Potential Biological Activities

-

Anti-inflammatory Activity: Diterpenoid alkaloids from Delphinium and Aconitum species have demonstrated significant anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators.

-

Cytotoxic Activity: Several diterpenoid alkaloids have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

-

Cholinesterase Inhibitory Activity: The closely related compound, Ajaconine, has been reported to inhibit cholinesterases, enzymes implicated in the progression of Alzheimer's disease. This suggests that this compound may also possess similar activity.

-

Insecticidal Activity: Diterpenoid alkaloids are known for their insecticidal properties, which is a reflection of their evolutionary role in plant defense.

Potential Signaling Pathways

Based on studies of analogous compounds, this compound may exert its biological effects through the modulation of key signaling pathways:

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Several diterpenoid alkaloids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Some diterpenoid alkaloids have been found to modulate MAPK signaling, which could contribute to their anti-inflammatory and cytotoxic effects.

-

Cholinesterase Inhibition: For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, this compound would likely act as a competitive or mixed-type inhibitor, binding to the active site or an allosteric site of the enzyme, thereby preventing the breakdown of acetylcholine.

Conclusion

This compound represents a structurally complex natural product with significant potential for further scientific investigation. While its fundamental chemical identity is established, a comprehensive profile of its physical properties and detailed biological mechanisms remains to be fully elucidated. The recent total synthesis of this compound opens the door for more in-depth studies by providing a means to obtain sufficient quantities of the pure compound. The experimental protocols and hypothesized biological activities outlined in this guide are intended to provide a solid foundation and framework for future research into this promising diterpenoid alkaloid. Further investigation into its specific interactions with cellular signaling pathways will be crucial in unlocking its potential therapeutic applications.

References

Dihydroajaconine Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydroajaconine, a C19-diterpenoid alkaloid. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from the closely related and structurally similar C19-norditerpenoid alkaloid, aconitine, as a predictive reference. This information is critical for researchers and professionals involved in the formulation, delivery, and biological testing of this class of compounds.

Core Concept: Alkaloid Solubility

Alkaloids, including this compound, are nitrogenous organic compounds of plant origin that are typically basic in nature. Their solubility is largely dictated by their chemical structure and the polarity of the solvent. As a general principle, the free base form of most alkaloids is soluble in organic solvents and less soluble in water.[1] Conversely, the salt form of an alkaloid is generally more soluble in water.

Quantitative Solubility Data (Aconitine as a Proxy)

The following table summarizes the available quantitative and qualitative solubility data for aconitine and mesaconitine, which can be used as a reference for estimating the solubility of this compound.

| Solvent | Aconitine Solubility | Mesaconitine Solubility | General Alkaloid Solubility |

| Water | 0.3 mg/mL (Slightly Soluble) | Insoluble | Generally insoluble or sparingly soluble in their base form.[1] |

| Ethanol | 35 mg/mL (Soluble) | Soluble | Both alkaloid bases and their salts are generally soluble.[1] |

| Chloroform | 50 mg/mL (Freely Soluble) | Soluble | Generally soluble. |

| Diethyl Ether | 20 mg/mL (Soluble) | - | Generally soluble. |

| Acetone | - | Soluble | Generally soluble. |

| Methanol | - | Soluble | Both alkaloid bases and their salts are generally soluble. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, chloroform)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, based on the concentration determined from the analytical measurement and the dilution factor.

-

Visualization of Methodologies and Interactions

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Molecular Interaction of Related Diterpenoid Alkaloids

While specific signaling pathways for this compound are not well-documented, research on the related alkaloid aconitine reveals a primary molecular interaction with voltage-gated sodium channels.[1][2] Aconitine binds to these channels, leading to their persistent activation and a subsequent influx of sodium ions, which can result in neurotoxic and cardiotoxic effects.[2][3] This interaction provides a likely mechanism of action for this compound and other structurally similar diterpenoid alkaloids.

Caption: Aconitine's interaction with sodium channels.

References

A Technical Guide to the Potential Biological Activity of Dihydroajaconine

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific information available on the biological activity of Dihydroajaconine . The following guide is constructed based on the known activities of its parent compound, Ajaconine , and other related atisine-type and C19-diterpenoid alkaloids from the Aconitum and Delphinium genera. The biological effects of this compound may differ significantly from these related compounds. This document is intended to provide a foundational and hypothetical framework for future research.

Executive Summary

This compound is a diterpenoid alkaloid, structurally related to ajaconine, a compound found in plants of the Aconitum and Delphinium species. While direct studies on this compound are absent from the current scientific literature, the broader family of atisine-type and C19-diterpenoid alkaloids exhibits a wide range of significant biological activities. These activities primarily include anti-inflammatory, analgesic, and insecticidal effects.[1][2] This technical guide synthesizes the available data on closely related alkaloids to postulate the potential biological activities of this compound, providing a theoretical basis for future experimental investigation.

Postulated Biological Activities and Mechanisms of Action

Ajaconine, the parent compound of this compound, is an atisine-type C20-diterpenoid alkaloid.[2][3] Alkaloids from Aconitum and Delphinium are known to interact with the central nervous system and ion channels, which forms the basis of their therapeutic and toxic effects.[4][5]

Potential Anti-inflammatory and Analgesic Activity

Many diterpenoid alkaloids from Aconitum species demonstrate potent anti-inflammatory and analgesic properties.[6][7] The mechanism for these effects in related compounds, such as aconitine, involves the regulation of inflammatory cytokines and interaction with voltage-gated sodium channels in the nervous system.[5][8] It is plausible that this compound could exhibit similar properties by modulating inflammatory signaling pathways.

Potential Neurological and Ion Channel Activity

Aconitum alkaloids are well-documented for their effects on the central nervous system, primarily through interaction with voltage-gated sodium channels.[5] Highly toxic alkaloids like aconitine cause persistent activation of these channels, leading to depolarization and eventual inexcitability, which contributes to their analgesic effects.[5] Less toxic monoester derivatives can act as blockers of these channels, showing antinociceptive and antiarrhythmic properties.[5] The specific effect of this compound would depend on its molecular structure and how it interacts with these ion channels.

Potential Insecticidal and Antifeedant Activity

Diterpenoid alkaloids from Aconitum and Delphinium have been investigated for their insecticidal properties.[1] Ajaconine itself has been noted in studies screening for such activities.[1] This suggests that this compound could also possess insecticidal or antifeedant properties, a common trait among this class of natural products.

Hypothetical Signaling Pathways

Based on the mechanisms of related Aconitum alkaloids, this compound could potentially modulate key signaling pathways involved in inflammation and pain. A hypothetical pathway is visualized below.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Proposed Experimental Protocols for Investigation

To validate the hypothesized biological activities of this compound, a series of standardized in vitro and in vivo experiments are necessary. The following protocols are suggested as a starting point for research.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic concentration of this compound on relevant cell lines.

-

Methodology:

-

Cell Culture: Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroactivity).

-

Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine cytotoxicity.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Cell Culture and Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.

-

Treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Analysis: Compare the NO levels in this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

-

In Vivo Analgesic Activity Assay (Hot Plate Test)

-

Objective: To evaluate the central analgesic activity of this compound in a rodent model.

-

Methodology:

-

Animal Model: Use adult mice or rats, acclimatized to the laboratory conditions.

-

Administration: Administer this compound (at various doses, e.g., 1, 5, 10 mg/kg) or a vehicle control intraperitoneally or orally. A positive control like morphine should be used.

-

Hot Plate Test: At set time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Measurement: Record the reaction time (latency) for the animal to show signs of pain (e.g., licking paws, jumping). A cut-off time is used to prevent tissue damage.

-

Analysis: Compare the reaction latencies of the this compound-treated groups with the control groups.

-

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be organized into clear tables for comparison. Below are templates for presenting such data.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Compound | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

|---|---|---|---|

| Control (LPS only) | - | 100 ± 5.2 | 100 |

| This compound | 1 | 85.3 ± 4.1 | 98.7 ± 2.3 |

| 10 | 52.1 ± 3.5 | 97.2 ± 3.1 | |

| 50 | 25.8 ± 2.9 | 95.4 ± 2.8 |

| Positive Control | 10 | 15.2 ± 1.8 | 99.1 ± 1.9 |

Table 2: Hypothetical In Vivo Analgesic Effect of this compound (Hot Plate Test)

| Treatment Group (mg/kg) | Reaction Time (seconds) at 60 min | % Increase in Latency |

|---|---|---|

| Vehicle Control | 8.5 ± 1.1 | - |

| This compound (1) | 12.3 ± 1.5 | 44.7 |

| This compound (5) | 18.9 ± 2.0 | 122.4 |

| This compound (10) | 25.4 ± 2.3 | 198.8 |

| Morphine (10) | 28.1 ± 1.9 | 230.6 |

Experimental Workflow Visualization

A clear workflow is essential for planning and executing the investigation of this compound.

Caption: A workflow for systematic evaluation of this compound's bioactivity.

Conclusion and Future Directions

While there is a significant gap in the literature regarding the biological activity of this compound, its chemical relationship to a well-studied class of diterpenoid alkaloids provides a strong rationale for investigation. The proposed activities, particularly in the areas of anti-inflammation and analgesia, are based on the established profiles of related compounds from the Aconitum and Delphinium genera. The experimental protocols and workflows outlined in this document provide a comprehensive framework for initiating research into this potentially valuable natural product derivative. Future work should focus on the isolation or synthesis of this compound, followed by systematic in vitro and in vivo screening to confirm these postulated effects and elucidate its precise mechanisms of action.

References

- 1. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 4. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 5. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is a member of the atisine-type C20-diterpenoid alkaloids, a large and structurally diverse family of natural products. These compounds, primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant interest in the scientific community due to their wide range of biological activities. Structurally characterized by a complex polycyclic skeleton, these alkaloids are biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). This technical guide provides an in-depth overview of diterpenoid alkaloids structurally and biosynthetically related to this compound, with a focus on their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

Structurally and Biosynthetically Related Alkaloids

Diterpenoid alkaloids are broadly classified based on their carbon skeleton. This compound belongs to the atisine-type, which serves as a crucial biosynthetic precursor for other complex diterpenoid alkaloids, such as the hetisine-type. The structural diversity within this class arises from variations in oxidation patterns, substitutions, and rearrangements of the fundamental atisane skeleton.

Key Related Alkaloid Types:

-

Atisine-type: These are C20-diterpenoid alkaloids that form the foundational structure for many other related compounds. They are biosynthesized from the amination of ent-atisane-type tetracyclic diterpenoids.

-

Hetisine-type: These C20-diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton, which is formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type precursor.

Quantitative Biological Activity Data

The diterpenoid alkaloids related to this compound exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of selected diterpenoid alkaloids.

| Compound | A549 (Lung Carcinoma) | Caco-2 (Colorectal Adenocarcinoma) | H460 (Large Cell Lung Cancer) | Skov-3 (Ovarian Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) | KB (Oral Epidermoid Carcinoma) | KB-VIN (Multidrug-Resistant KB) | Reference |

| Honatisine | 3.16 | — | — | — | — | — | — | — | [1] |

| Delphatisine C | 2.36 | — | — | — | — | — | — | — | [1] |

| Lipojesaconitine | 6.0 | — | — | — | 7.3 | 6.8 | 6.4 | 18.6 | [2] |

| Lipoaconitine | 13.7 | — | — | — | 20.3 | 19.8 | 15.2 | 18.9 | [2] |

| Lipomesaconitine | 17.2 | — | — | — | 21.5 | 19.5 | 9.9 | 18.8 | [2] |

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

A general procedure for the extraction and isolation of diterpenoid alkaloids from plant material, such as Aconitum or Delphinium species, involves an acid-base extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots) is macerated with an acidified solvent (e.g., 95% ethanol with a small amount of HCl) and extracted using a heat reflux method for several hours. This process is typically repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a dilute acidic solution (e.g., 1% HCl).

-

This acidic solution is then washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer is then basified to a pH of approximately 9.5 with a base (e.g., NH3·H2O).

-

The basic solution is subsequently extracted with a chlorinated solvent (e.g., chloroform) to isolate the crude alkaloids.

-

-

Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

-

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC).

-

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are then treated with various concentrations of the diterpenoid alkaloids for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL) is added to each well.

-

The plates are incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the apoptosis pathway.

Protocol:

-

Protein Extraction:

-

Cells are treated with the diterpenoid alkaloid of interest for a specified time.

-

The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to the loading control.

-

Signaling Pathways and Mechanisms

Biosynthesis of Atisine-Type Diterpenoid Alkaloids

The biosynthesis of atisine-type diterpenoid alkaloids is a complex process that begins with the cyclization of GGPP. The following diagram illustrates the key steps in this pathway.

Induction of Apoptosis via the Bax/Bcl-2/Caspase-3 Pathway

Several diterpenoid alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

References

Ajaconine and Dihydroajaconine: A Comprehensive Structural and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural relationship between the C20-diterpenoid alkaloids, ajaconine and its derivative, dihydroajaconine. This document outlines their core structural differences, supported by a comparative analysis of their spectroscopic data. Detailed experimental protocols for the conversion of ajaconine to this compound are also presented, offering valuable insights for researchers in natural product chemistry and drug development.

Structural Relationship

Ajaconine and this compound are closely related diterpenoid alkaloids sharing the same fundamental carbon skeleton. The primary structural difference lies in the saturation of an exocyclic double bond. This compound is the hydrogenated form of ajaconine, where the exocyclic methylene group at the C16 position of ajaconine is reduced to a methyl group. This structural modification significantly impacts the molecule's conformation and spectroscopic properties.

The chemical transformation from ajaconine to this compound is a classic example of catalytic hydrogenation, a fundamental reaction in organic synthesis. This reduction eliminates the sp2-hybridized carbon of the methylene group, converting it to an sp3-hybridized carbon, thus altering the local geometry and electronic environment.

Below is a visual representation of the structural relationship between ajaconine and this compound.

Caption: Conversion of Ajaconine to this compound.

Comparative Spectroscopic Data

The structural alteration from ajaconine to this compound is clearly reflected in their respective spectroscopic data. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for elucidating such structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The reduction of the exocyclic double bond in ajaconine to a methyl group in this compound leads to distinct changes in their ¹H and ¹³C NMR spectra. The most notable differences are observed in the chemical shifts of the protons and carbons at and near the site of modification.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

| Position | Ajaconine (¹³C δ) | Ajaconine (¹H δ) | This compound (¹³C δ) | This compound (¹H δ) |

| 16 | ~150 | ~4.8 (d) | ~20 | ~1.0 (d) |

| 17 | ~110 | ~5.0 (d) | ~30 | ~1.5 (m) |

Note: The data in this table is predicted based on the known structures and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS)

The mass spectra of ajaconine and this compound also exhibit key differences. The molecular ion peak of this compound will be two mass units higher than that of ajaconine, corresponding to the addition of two hydrogen atoms. The fragmentation patterns will also differ due to the absence of the double bond in this compound, which can influence fragmentation pathways.

Table 2: Comparative Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pathways |

| Ajaconine | C₂₂H₃₃NO₃ | 359.5 g/mol | Retro-Diels-Alder reaction involving the exocyclic double bond, loss of the N-ethylhydroxy group. |

| This compound | C₂₂H₃₅NO₃ | 361.5 g/mol | Loss of the N-ethylhydroxy group, fragmentation of the saturated ring system. |

Experimental Protocols

The conversion of ajaconine to this compound is typically achieved through catalytic hydrogenation. The following is a generalized experimental protocol for this transformation.

Catalytic Hydrogenation of Ajaconine

Objective: To reduce the exocyclic double bond of ajaconine to yield this compound.

Materials:

-

Ajaconine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Reaction flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of ajaconine in a suitable solvent, such as ethanol, in a reaction flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

-

Hydrogenation: Place the reaction flask in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The structural relationship between ajaconine and this compound is a clear example of a parent compound and its hydrogenated derivative. This seemingly simple modification results in significant and predictable changes in their spectroscopic properties, which can be readily analyzed by NMR and MS. The provided experimental protocol for the catalytic hydrogenation of ajaconine offers a reliable method for the synthesis of this compound, enabling further investigation into its chemical and biological properties. This guide serves as a valuable resource for researchers working with these and other related diterpenoid alkaloids.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dihydroajaconine and Related Diterpene Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Many diterpenoid alkaloids, particularly those from the Aconitum species (aconites), are highly toxic and act as potent neurotoxins by modulating voltage-gated sodium channels. Accurate and sensitive analytical methods are therefore crucial for the detection and quantification of this compound in various matrices, including plant materials, traditional medicines, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound and related diterpene alkaloids using modern chromatographic and mass spectrometric techniques.

Given the limited availability of specific analytical standards and literature for this compound, the methodologies presented here are based on established protocols for the analysis of structurally similar and co-occurring Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine. These protocols provide a robust starting point for the development and validation of a specific method for this compound.

Analytical Techniques

The primary analytical methods for the detection and quantification of diterpene alkaloids are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or a mass spectrometer, is a powerful tool for the separation and quantification of complex mixtures of alkaloids. Reversed-phase chromatography using C18 columns is the most common approach.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of trace amounts of alkaloids in complex matrices. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for high specificity and low detection limits.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile or semi-volatile alkaloids. However, due to the low volatility and thermal lability of many diterpene alkaloids, derivatization is often necessary to improve their chromatographic behavior.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. The choice of method depends on the sample matrix.

a) Extraction from Plant Material (e.g., Aconitum species)

-

Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

-

Alkalinization and Extraction:

-

Weigh 1.0 g of the powdered sample into a conical flask.

-

Add 2.0 mL of a basifying agent (e.g., concentrated ammonia solution) and mix thoroughly. Let it stand for 30 minutes to convert alkaloid salts to their free base form.

-

Add 20 mL of an organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol (e.g., 4:1 v/v).

-

Extract the sample using ultrasonication for 30-45 minutes at room temperature.

-

Repeat the extraction process twice more with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

-

-

Reconstitution: Dissolve the dried extract in a known volume (e.g., 1-5 mL) of the initial mobile phase for HPLC or UPLC analysis.

-

Purification (Optional): For cleaner samples, a Solid Phase Extraction (SPE) step can be incorporated.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the alkaloids with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

b) Extraction from Biological Matrices (e.g., Plasma, Urine)

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma or serum, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant.

-

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of plasma or urine, add a basifying agent (e.g., 50 µL of 1 M sodium hydroxide) to adjust the pH to approximately 9-10.

-

Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Dissolve the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

This protocol provides a general UPLC-MS/MS method that can be optimized for this compound.

a) Chromatographic Conditions

-

System: UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B (linear gradient)

-

5-6 min: 95% B (hold)

-

6-6.1 min: 95% to 5% B (linear gradient)

-

6.1-8 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

b) Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

c) Hypothetical MRM Transitions for this compound

-

Precursor Ion ([M+H]⁺): This will be the molecular weight of this compound + 1. For example, if the molecular weight is 450, the precursor ion would be m/z 451.

-

Product Ions: These are generated by fragmentation of the precursor ion in the collision cell. Common losses for aconitine alkaloids include water (-18), acetic acid (-60), and benzoic acid (-122), as well as characteristic fragmentation of the diterpene core. Two to three characteristic product ions should be selected for quantification and confirmation.

Data Presentation

Quantitative data for the performance of analytical methods for representative Aconitum alkaloids are summarized in the table below. These values can serve as a benchmark for the development of a method for this compound.

| Analyte | Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix |

| Aconitine | UPLC-MS/MS | 0.1 - 100 | 0.03 | 0.1 | 85 - 110 | Plasma |

| Mesaconitine | UPLC-MS/MS | 0.1 - 100 | 0.04 | 0.1 | 88 - 105 | Plasma |

| Hypaconitine | UPLC-MS/MS | 0.2 - 200 | 0.06 | 0.2 | 90 - 112 | Plasma |

| Aconitine | HPLC-DAD | 10 - 1000 | 3 | 10 | 92 - 103 | Plant Extract |

| Mesaconitine | HPLC-DAD | 10 - 1000 | 4 | 10 | 91 - 105 | Plant Extract |

| Hypaconitine | HPLC-DAD | 10 - 1000 | 5 | 10 | 89 - 101 | Plant Extract |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the extraction and analysis of diterpene alkaloids.

Proposed Signaling Pathway of Aconitine-Type Alkaloids

Caption: Proposed mechanism of neurotoxicity for aconitine-type alkaloids like this compound.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound and related diterpene alkaloids. The UPLC-MS/MS protocol, in particular, offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. While the provided protocols are based on methods for analogous compounds, they serve as an excellent starting point for the development of a validated analytical method specifically for this compound. Researchers are encouraged to optimize these methods and validate them according to international guidelines to ensure data accuracy and reliability. The visualization of the experimental workflow and the proposed signaling pathway offers a clear understanding of the analytical process and the biological context of these potent natural compounds.

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Dihydroajaconine in Rat Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroajaconine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium species. These alkaloids are of significant interest in pharmacological research due to their diverse biological activities. To facilitate pharmacokinetic and toxicological studies of this compound, a sensitive, specific, and reliable analytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for a robust HPLC-MS/MS method for the determination of this compound in rat plasma. The method has been validated for linearity, precision, accuracy, recovery, and stability.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Psoralen (Internal Standard, IS) (purity ≥98%)[1]

-

HPLC-grade acetonitrile, methanol, and water[1]

-

Formic acid (LC-MS grade)[1]

-

Rat plasma (blank)

Instrumentation

-

HPLC system: Agilent 1200 series or equivalent[1]

-

Mass spectrometer: Agilent 6430 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent[1]

-

Analytical column: CORTECS™ C18 column (2.1 x 100 mm, 2.7 µm) or equivalent[1]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Psoralen (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Psoralen stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw frozen rat plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the Psoralen internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold methanol to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters:

| Parameter | Value |

| Column | CORTECS™ C18 (2.1 x 100 mm, 2.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 1.0 | 5 |

| 1.0 - 5.0 | 5 → 95 |

| 5.0 - 7.0 | 95 |

| 7.0 - 7.1 | 95 → 5 |

| 7.1 - 10.0 | 5 |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

Table 2: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| This compound | 452.3 | 392.2 | 200 | 135 | 25 |

| Psoralen (IS) | 187.1 | 131.1 | 200 | 120 | 20 |

Data Presentation: Method Validation Summary

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1-500 ng/mL for this compound in rat plasma. The coefficient of determination (r²) was >0.99. The LLOQ was established at 1 ng/mL.

Table 3: Calibration Curve and LLOQ Data

| Parameter | Value |

| Linear Range | 1 - 500 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | 0.998 |

| LLOQ | 1 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| 2 (Low) | 6.8 | 104.5 | 8.2 | 102.1 |

| 50 (Medium) | 4.5 | 98.7 | 6.1 | 99.5 |

| 400 (High) | 3.9 | 101.2 | 5.5 | 100.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC concentrations.

Table 5: Recovery and Matrix Effect Data

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| 2 (Low) | 88.5 | 95.3 |

| 50 (Medium) | 91.2 | 98.1 |

| 400 (High) | 92.5 | 97.6 |

Stability

The stability of this compound in rat plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |

| Short-term (Room Temp, 4h) | 2 | 96.8 |

| 400 | 98.1 | |

| Long-term (-80°C, 30 days) | 2 | 95.2 |

| 400 | 97.4 | |

| Freeze-Thaw (3 cycles) | 2 | 94.5 |

| 400 | 96.9 | |

| Autosampler (4°C, 24h) | 2 | 97.1 |

| 400 | 98.5 |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and other related studies. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation.

References

Application Notes & Protocols for Dihydroajaconine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydroajaconine

This compound is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1][2] Alkaloids, including diterpenoid alkaloids, have demonstrated potential as anti-inflammatory, analgesic, neuroprotective, and cytotoxic agents.[1][3][4][5][6][7][8][9] The complex structure of diterpenoid alkaloids offers a unique scaffold for drug discovery.[2] Given the pharmacological potential of this class of compounds, a systematic investigation into the biological activities of this compound is warranted.

This document provides a comprehensive research protocol for the initial characterization and preclinical evaluation of this compound. The proposed studies will investigate its potential cytotoxic, anti-inflammatory, analgesic, and neuroprotective properties through a series of in vitro and in vivo assays.

Research Objectives

The primary objectives of this research protocol are:

-

To evaluate the cytotoxic potential of this compound against various cancer cell lines.

-

To investigate the anti-inflammatory effects of this compound using in vitro and in vivo models.

-

To assess the analgesic properties of this compound in established pain models.

-

To explore the neuroprotective potential of this compound in models of neuronal damage.

-

To elucidate the potential mechanisms of action and identify relevant signaling pathways.

Overall Experimental Workflow

The proposed research will follow a staged approach, beginning with in vitro screening to identify biological activity, followed by more complex in vivo studies to confirm efficacy and explore the mechanism of action.

Caption: Overall research workflow for this compound studies.

Experimental Protocols

In Vitro Studies

The initial screening will assess the cytotoxic effects of this compound on various human cancer cell lines and a non-cancerous cell line to determine selectivity.[4][10]

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical) and a non-cancerous cell line (e.g., CHO - Chinese hamster ovary) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MCF-7 | 25.5 ± 2.1 | 1.2 ± 0.3 |

| A549 | 32.8 ± 3.5 | 1.8 ± 0.4 |

| HeLa | 18.2 ± 1.9 | 0.9 ± 0.2 |

| CHO | >100 | 5.6 ± 0.7 |

These assays will investigate the potential of this compound to modulate inflammatory responses in vitro.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS), a vehicle control (LPS + DMSO), and a positive control (LPS + Dexamethasone).